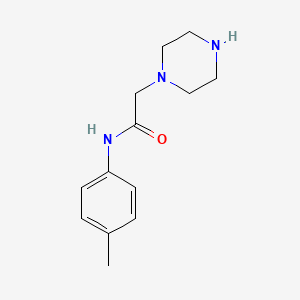

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZMMIENIDQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368868 | |

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89473-82-5 | |

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Mechanistic Investigation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Introduction: The Promise Within a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential in complex neurological and psychiatric disorders remains a paramount challenge. Within this context, N-(4-methylphenyl)-2-piperazin-1-ylacetamide emerges as a compound of significant interest. Its molecular architecture is distinguished by the presence of two key pharmacophores: a piperazine ring and an acetamide linkage.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of central nervous system (CNS) activities.[1] Notable examples include the atypical antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, all of which modulate monoaminergic pathways.[1] Furthermore, recent research has highlighted the potential of piperazine derivatives as neuroprotective agents, with some demonstrating efficacy in preclinical models of Alzheimer's disease by mitigating amyloid and tau pathologies.[2][3] The acetamide linkage, a common feature in biologically active molecules, contributes to the compound's structural diversity and potential for specific molecular interactions.

Despite the therapeutic promise suggested by its structural components, the precise mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide remains uncharacterized. This in-depth technical guide outlines a systematic and multi-phased research strategy to elucidate the pharmacological properties of this compound, from initial target identification to in vivo validation of its therapeutic potential. The proposed experimental cascade is designed to provide a comprehensive understanding of its molecular interactions and physiological effects, thereby paving the way for its potential development as a novel therapeutic agent.

Phase 1: Broad-Spectrum Target Identification and Initial Profiling (In Vitro)

The foundational step in characterizing a novel compound is to identify its primary molecular targets. Given the prevalence of piperazine-containing drugs acting on CNS receptors and transporters, a broad screening approach is the most logical starting point to cast a wide net and identify potential interactions.

Rationale for Experimental Choices

A comprehensive radioligand binding screen is the gold standard for initial target identification. This high-throughput method allows for the simultaneous assessment of a compound's affinity for a wide array of known biological targets. By screening against a panel of CNS-relevant receptors, ion channels, and transporters, we can efficiently identify the most promising candidates for further investigation. Complementing the binding assays with functional neurotransmitter reuptake assays is crucial, as many psychoactive piperazine derivatives exert their effects by modulating the clearance of monoamines from the synaptic cleft.[4][5]

Experimental Protocols

1. Comprehensive Radioligand Binding Screen:

-

Objective: To determine the binding affinity (Ki) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for a panel of CNS targets.

-

Protocol:

-

The compound will be submitted to a commercial or in-house broad-panel radioligand binding screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The panel should include, at a minimum, dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), adrenergic (α1, α2, β), muscarinic (M1-M5), histamine (H1, H2), glutamate (NMDA, AMPA, kainate), and GABA (GABAA, GABAB) receptors, as well as major neurotransmitter transporters (DAT, NET, SERT) and ion channels.

-

Initial screening will be performed at a single high concentration (e.g., 10 µM) to identify significant binding (>50% inhibition).

-

For targets showing significant inhibition, full concentration-response curves will be generated to determine the inhibition constant (Ki). The assays are typically performed using membrane preparations from cells expressing the target receptor and a specific radioligand.[6][7] The reaction is terminated by rapid filtration, and the bound radioactivity is quantified.[8]

-

2. Neurotransmitter Reuptake Inhibition Assays:

-

Objective: To determine the potency (IC50) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

-

Protocol:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) will be used.[9]

-

Cells will be plated in 96-well plates and incubated with increasing concentrations of the test compound.

-

A fluorescent or radiolabeled substrate for each transporter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) will be added to initiate the uptake reaction.[10]

-

After a defined incubation period, uptake will be terminated, and the amount of substrate taken up by the cells will be quantified using a microplate reader or scintillation counter.[11][12]

-

IC50 values will be calculated from the concentration-response curves.

-

Data Presentation

The results from Phase 1 will be summarized in a clear and concise table to facilitate the identification of primary targets.

| Target | Binding Affinity (Ki, nM) | Neurotransmitter Reuptake Inhibition (IC50, nM) |

| Dopamine D2 Receptor | TBD | |

| Serotonin 5-HT2A Receptor | TBD | |

| Dopamine Transporter (DAT) | TBD | |

| Norepinephrine Transporter (NET) | TBD | |

| Serotonin Transporter (SERT) | TBD | |

| Other significant hits | TBD | TBD |

| TBD: To be determined |

Phase 1 Workflow Diagram

Caption: Workflow for the initial in vitro screening of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Phase 2: In-Depth Functional Characterization (In Vitro)

Following the identification of primary molecular targets in Phase 1, the next crucial step is to determine the functional nature of these interactions. A compound can act as an agonist, antagonist, partial agonist, or inverse agonist at a receptor, or it may allosterically modulate its function. These distinctions are critical for predicting the compound's physiological effects.

Rationale for Experimental Choices

Cell-based functional assays are essential to move beyond simple binding and understand how the compound affects cellular signaling. For G-protein coupled receptors (GPCRs), which are common targets for piperazine derivatives, assays measuring downstream second messengers like cAMP or calcium flux are highly informative. To assess the compound's impact on neuronal function more directly, in vitro electrophysiology is the technique of choice. Whole-cell patch-clamp recordings from cultured neurons or acute brain slices allow for the precise measurement of changes in neuronal excitability, synaptic transmission, and ion channel activity in a physiologically relevant context.[13][14][15]

Experimental Protocols

1. Cell-Based Functional Assays:

-

Objective: To determine the functional activity (e.g., agonist, antagonist) of the compound at the primary targets identified in Phase 1.

-

Protocol (Example for a GPCR target, e.g., Dopamine D2 Receptor):

-

A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) will be used.

-

Agonist mode: Cells will be treated with increasing concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, and the change in a relevant second messenger (e.g., inhibition of forskolin-stimulated cAMP production for Gi-coupled receptors) will be measured. An EC50 value will be determined.

-

Antagonist mode: Cells will be pre-incubated with increasing concentrations of the test compound before being stimulated with a known D2 receptor agonist (e.g., quinpirole). The ability of the test compound to inhibit the agonist-induced response will be measured, and an IC50 value will be determined.

-

2. In Vitro Electrophysiology:

-

Objective: To evaluate the effects of the compound on neuronal activity and synaptic plasticity.

-

Protocol:

-

Acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents will be prepared.

-

Whole-cell patch-clamp recordings will be performed on pyramidal neurons.[13]

-

The following parameters will be assessed before and after bath application of the compound:

-

Intrinsic excitability: Firing frequency in response to depolarizing current injections.

-

Synaptic transmission: Spontaneous and evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

-

Long-term potentiation (LTP): A cellular correlate of learning and memory. This is particularly relevant if neuroprotective effects are being considered.[2]

-

-

Data Presentation

The functional data will be presented in a summary table.

| Target | Functional Assay | Activity | Potency (EC50/IC50, nM) |

| Dopamine D2 Receptor | cAMP Assay | TBD | TBD |

| Serotonin 5-HT2A Receptor | Calcium Flux Assay | TBD | TBD |

| Other primary targets | Relevant assay | TBD | TBD |

| TBD: To be determined |

Potential Signaling Pathway Diagram

Caption: A hypothetical signaling pathway illustrating the compound as a D2 receptor antagonist.

Phase 3: In Vivo Pharmacological Evaluation

The culmination of the in vitro characterization is to assess the compound's effects in a living organism. This phase is critical for determining its therapeutic potential and identifying any potential side effects.

Rationale for Experimental Choices

Before proceeding to behavioral models, it is essential to conduct preliminary pharmacokinetic (PK) studies to ensure that the compound can reach its intended target in the brain. Once brain penetration is confirmed, the choice of in vivo models will be directly informed by the in vitro functional data. For instance, if the compound displays potent D2 receptor antagonism, models of antipsychotic efficacy are warranted.[16][17] If the in vitro data suggest neuroprotective properties, then animal models of specific neurodegenerative diseases should be employed.[18]

Experimental Protocols

1. Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration Studies:

-

Objective: To determine the compound's plasma and brain concentrations over time after systemic administration.

-

Protocol:

-

The compound will be administered to rodents (e.g., rats or mice) via intravenous and oral routes.

-

Blood and brain samples will be collected at various time points.

-

The concentration of the compound in plasma and brain homogenates will be quantified using LC-MS/MS.[19][20]

-

Key PK parameters (e.g., half-life, bioavailability, brain-to-plasma ratio) will be calculated.

-

2. Behavioral Models (Selected based on in vitro profile):

-

Example Model for Antipsychotic Activity (if D2 antagonism is observed):

-

Amphetamine-induced hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, a hallmark of antipsychotic drugs. Rodents will be pre-treated with the test compound or vehicle, followed by an injection of d-amphetamine. Locomotor activity will be measured in an open-field arena.

-

-

Example Model for Neuroprotective Activity (if indicated by in vitro data):

-

5xFAD mouse model of Alzheimer's disease: These transgenic mice develop amyloid plaques and cognitive deficits. Chronic treatment with the test compound would be initiated before or after the onset of pathology. Behavioral outcomes (e.g., Morris water maze for spatial memory) and post-mortem brain analysis (e.g., amyloid plaque load, synaptic markers) would be assessed.[2]

-

Data Presentation

Key in vivo findings will be summarized in tables.

Table 3a: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | TBD |

| Brain-to-Plasma Ratio | TBD |

| Plasma Half-life (t1/2) | TBD |

TBD: To be determined

Table 3b: Summary of Behavioral Effects

| In Vivo Model | Dose Range | Effect |

|---|---|---|

| Amphetamine-induced Hyperlocomotion | TBD | TBD |

| 5xFAD Model - Morris Water Maze | TBD | TBD |

TBD: To be determined

Phase 3 Workflow Diagram

Caption: Workflow for the in vivo evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Synthesis and Future Directions

The systematic, multi-phased approach detailed in this guide will provide a comprehensive understanding of the mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. By integrating the data from broad target screening, in-depth functional characterization, and in vivo pharmacological profiling, a clear picture of the compound's therapeutic potential will emerge.

The results of this investigation will not only elucidate the specific molecular interactions and physiological effects of this novel compound but will also guide its future development. A well-defined mechanism of action is the cornerstone of any successful drug discovery program, enabling rational lead optimization, biomarker development, and the design of definitive clinical trials. The exploration of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, guided by the principles of scientific integrity and logical progression, holds the promise of delivering a new therapeutic option for patients suffering from debilitating neurological and psychiatric disorders.

References

-

Gotor-López, D., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 473-485. [Link]

-

Wesołowska, A. (2022). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 23(15), 8639. [Link]

-

Zhang, H., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 10, 273. [Link]

-

Giorgetti, A., & Auwärter, V. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(18), 6643. [Link]

-

Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

-

Liu, J., et al. (2021). Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. STAR Protocols, 2(3), 100732. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Hayashi, T., & Su, T. P. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.16. [Link]

-

Gasperi, V., & Catani, M. V. (2019). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-53). Humana, New York, NY. [Link]

-

Gou, L., et al. (2022). in vitro whole-cell electrophysiology dataset of human cortical neurons. GigaScience, 11, giac105. [Link]

-

Sitte, H. H., & Freissmuth, M. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 86(1), e61. [Link]

-

Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-403. [Link]

-

Singh, P., & Kumar, V. (2021). Structure-activity relationship of antipsychotic piperazine derivatives. Mini reviews in medicinal chemistry, 21(1), 2-15. [Link]

-

Valarmathy, J., & Babu, B. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Szafran, K., et al. (2012). The Mechanisms Responsible for Neuroprotective Capacity of Arylpiperazine Dopaminergic Ligands Against Cell Death Induced by Sodium Nitroprusside. Neurochemical Research, 37(8), 1647-1657. [Link]

-

Al-Ghorbani, M., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chemistry & Biodiversity, 20(12), e202301140. [Link]

-

Schifano, F., et al. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Journal of Clinical Medicine, 13(18), 5344. [Link]

-

Li, Y., et al. (2022). In vitro electrophysiological recordings. Bio-protocol, 12(12), e4449. [Link]

-

Zanda, M. T., & Follath, F. (2018). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 9, 47. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Choi, M. L. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons. GigaScience, 11, giac105. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Sharma, A., & Singh, P. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 7(8), 3045-3054. [Link]

-

Madej, K., & Giebułtowicz, J. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Trends in Analytical Chemistry, 143, 116409. [Link]

-

chemeurope.com. (n.d.). Piperazine. [Link]

-

Wager, T. T., et al. (2012). Considerations for Target Selection in CNS Drug Discovery Programs. In Translational Neuroscience: A Guide to an Effective Translation of Neuroscience Research to Clinical Practice (pp. 141-158). CRC Press/Taylor & Francis. [Link]

-

Kumar, P., & Singh, S. (2022). GLAUCOMA MANAGEMENT BEYOND IOP: THE ROLE OF NEUROPROTECTIVE DRUGS INTRODUCTION. International Journal of Academic Medicine and Pharmacy, 4(2), 1-5. [Link]

-

Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(12), 1369-1389. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kim, Y. K., & Kim, Y. (2015). Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models. Experimental Neurobiology, 24(4), 289-299. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

-

Choi, M. L. (2024). Electrophysiology with iPSC-derived neurons. protocols.io. [Link]

-

Agilent. (n.d.). Testing For Novel Psychoactive Substances. [Link]

-

Pérez-Alvarez, A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 124-131. [Link]

-

Ghorab, M. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

-

Sharma, A., et al. (2024). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 25(13), 7114. [Link]

-

Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. [Link]

-

Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Electrophysiology with iPSC-derived neurons [protocols.io]

- 16. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clinicallab.com [clinicallab.com]

- 20. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]

An In-depth Technical Guide to Investigating the Therapeutic Targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a piperazine-acetamide derivative with significant potential for therapeutic development, particularly in the realm of neurological and psychiatric disorders. This guide provides a comprehensive overview of the rationale behind targeting specific pathways with this compound, outlines a strategic experimental approach for target identification and validation, and offers detailed protocols for key assays. By leveraging insights from the known pharmacology of structurally related molecules, we present a focused investigation into the monoaminergic, cholinergic, and neuroprotective pathways as primary areas of interest.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence in a molecule often confers favorable pharmacokinetic properties and the ability to interact with a wide range of biological targets. When combined with an acetamide linkage, the resulting N-(4-methylphenyl)-2-piperazin-1-ylacetamide structure suggests a strong potential for activity within the central nervous system (CNS).[1]

Piperazine derivatives are known to modulate the activity of various neurotransmitter systems, and have been investigated for their neuroprotective, antipsychotic, and antidepressant properties.[1][2][3] The core hypothesis for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is that its specific substitution pattern will enable it to interact with key proteins implicated in the pathophysiology of CNS disorders. This guide will explore the most probable therapeutic targets and provide a roadmap for their experimental validation.

Structural Rationale and Predicted Biological Activity

The molecular structure of N-(4-methylphenyl)-2-piperazin-1-ylacetamide contains two key pharmacophoric features: the piperazine moiety and the N-arylacetamide group.

-

The Piperazine Core: This basic nitrogen-containing heterocycle is a common feature in drugs targeting monoamine neurotransmitter systems, such as serotonin, dopamine, and norepinephrine receptors and transporters.[3][4] Its ability to accept a proton at physiological pH allows for ionic interactions with acidic residues in receptor binding pockets.

-

The N-(4-methylphenyl)acetamide Moiety: This part of the molecule contributes to its lipophilicity, which is crucial for blood-brain barrier penetration. The aromatic ring and the amide group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can confer specificity and affinity for a particular target.

Based on these structural features and the known activities of similar compounds, we can formulate several hypotheses regarding the potential therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Primary Hypothesized Therapeutic Targets

Our primary hypothesis is that N-(4-methylphenyl)-2-piperazin-1-ylacetamide modulates key targets in the monoaminergic and cholinergic systems, contributing to its potential efficacy in psychiatric and neurodegenerative disorders.

Monoamine Pathway Modulation: Targeting Serotonin and Dopamine Receptors

Many piperazine-containing CNS drugs exert their effects by interacting with serotonin (5-HT) and dopamine (D) receptors.[3]

-

Serotonin Receptors (5-HTRs): Arylpiperazines are classic ligands for various 5-HT receptor subtypes. For instance, compounds derived from 1-(4-Chlorophenyl)piperazine can act as serotonin receptor agonists or releasing agents, which are key mechanisms for many antidepressant and anxiolytic medications.[5] Given the structural similarity, N-(4-methylphenyl)-2-piperazin-1-ylacetamide may exhibit affinity for 5-HT1A, 5-HT2A, or other relevant 5-HT receptors implicated in mood and cognition.

-

Dopamine Receptors (DRs): Arylpiperazines have also been evaluated for their interaction with dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs.[6] The neuroprotective capacity of some arylpiperazines has been linked to their affinity for D2 receptors.[6]

Cholinergic System Modulation: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a clinically validated strategy for symptomatic treatment. Several studies have demonstrated that piperazine-acetamide derivatives can be potent AChE inhibitors.[7] The N-arylacetamide moiety of our compound of interest may play a crucial role in binding to the active site of AChE.

Neuroprotection in Alzheimer's Disease: Beyond Cholinesterase Inhibition

Recent research has highlighted the multifactorial nature of Alzheimer's disease, with amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation being central to its pathology. Piperazine derivatives have shown promise in addressing these core pathologies.

-

β-Secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of Aβ peptides. Inhibition of BACE-1 is a major therapeutic strategy for reducing Aβ burden. Some piperazine-acetamide derivatives have been shown to inhibit BACE-1.[7]

-

Reduction of Amyloid Toxicity and Tau Pathology: Some piperazine compounds have been found to protect neuronal cells from amyloid toxicity.[1] Furthermore, novel piperazine derivatives have been shown to reduce both amyloid and tau pathology in preclinical models of Alzheimer's disease.[8]

Secondary and Exploratory Therapeutic Targets

Beyond the primary hypotheses, the versatile piperazine scaffold suggests other potential targets that warrant investigation.

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for several neurological and psychiatric conditions. Some piperazine derivatives have shown high affinity for sigma-1 (σ1) receptors.[9] Antagonism of σ1 receptors has been shown to enhance opioid analgesia, suggesting a role in pain modulation.[9]

Transient Receptor Potential Canonical 6 (TRPC6) Channels

Activation of TRPC6 channels has been identified as a potential neuroprotective mechanism. Certain piperazine derivatives have been shown to potentiate TRPC6 channels and restore long-term potentiation in models of Alzheimer's disease, suggesting a role in synaptic plasticity.[10]

Experimental Workflow for Target Validation

A systematic and multi-tiered approach is essential for validating the therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Caption: A phased experimental workflow for target validation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to validate the hypothesized targets.

Protocol: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

[3H]-Ketanserin (radioligand).

-

Ketanserin (unlabeled competitor).

-

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound).

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-h5-HT2A cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer.

-

Determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein), and [3H]-Ketanserin (final concentration ~0.5 nM).

-

For total binding, add vehicle.

-

For non-specific binding, add a saturating concentration of unlabeled ketanserin (10 µM).

-

For competition binding, add varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 0.1 nM to 100 µM).

-

Incubate at room temperature for 60 minutes.

-

-

Harvesting and Counting:

-

Rapidly filter the assay mixture through GF/B filter plates using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filter plates and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for AChE.

Materials:

-

Human recombinant AChE.

-

Acetylthiocholine iodide (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Donepezil (positive control).

-

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound).

-

96-well microplate reader.

Procedure:

-

Assay Preparation:

-

Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add phosphate buffer, DTNB, and either vehicle, donepezil, or varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

-

Add AChE to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding acetylthiocholine.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of AChE inhibition against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation and Interpretation

Quantitative data from binding and enzyme inhibition assays should be summarized in tables for clear comparison.

Table 1: Binding Affinities (Ki) for Key CNS Receptors

| Receptor | N-(4-methylphenyl)-2-piperazin-1-ylacetamide Ki (nM) | Reference Compound Ki (nM) |

| 5-HT1A | TBD | TBD |

| 5-HT2A | TBD | TBD |

| D2 | TBD | TBD |

| σ1 | TBD | TBD |

Table 2: Enzyme Inhibition (IC50) Values

| Enzyme | N-(4-methylphenyl)-2-piperazin-1-ylacetamide IC50 (µM) | Reference Compound IC50 (µM) |

| AChE | TBD | TBD |

| BACE-1 | TBD | TBD |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The proposed workflow, rooted in the established pharmacology of the piperazine-acetamide scaffold, offers a high probability of identifying and validating clinically relevant targets. Successful execution of these studies will not only elucidate the mechanism of action of this promising compound but also pave the way for its further development as a novel therapeutic agent for neurological and psychiatric disorders.

References

-

ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

PubMed. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]

-

PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

-

PharmacologyOnLine - SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

-

PubMed. The Mechanisms Responsible for Neuroprotective Capacity of Arylpiperazine Dopaminergic Ligands Against Cell Death Induced by Sodium Nitroprusside. Retrieved from [Link]

-

DOI. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

The Science Behind CNS Drugs. The Role of Piperazine Derivatives. Retrieved from [Link]

-

PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

-

ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

-

PubMed Central. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]

-

ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

-

PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

-

PubMed. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Retrieved from [Link]

-

Wikipedia. Monoamine releasing agent. Retrieved from [Link]

-

MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

Sources

- 1. Buy N-(4-methylphenyl)-2-piperazin-1-ylacetamide | 89473-82-5 [smolecule.com]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

A Comprehensive Technical Guide to N-(4-methylphenyl)-2-piperazin-1-ylacetamide: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a piperazine-acetamide derivative with a molecular formula of C13H19N3O and a molecular weight of approximately 233.32 g/mol .[1] This compound has garnered interest within the medicinal chemistry landscape due to its structural features, which are common in a variety of biologically active molecules.[1] The presence of the piperazine ring, a prevalent scaffold in many FDA-approved drugs, and a versatile amide linkage suggests its potential for diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, including its synthesis, potential therapeutic applications, and future research perspectives.

Introduction

The piperazine moiety is a well-established pharmacophore in drug discovery, contributing to the favorable pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.[2][3] When incorporated into the N-(4-methylphenyl)-2-piperazin-1-ylacetamide structure, it forms a compound with potential for central nervous system (CNS) activity and other therapeutic applications. While extensive research on this specific molecule is still emerging, the broader class of piperazine-acetamide derivatives has shown promise in various therapeutic areas, including neuroprotection, antipsychotic activity, and as anticonvulsants.[1][4][5] This guide will synthesize the available information on N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its analogs to provide a detailed technical overview for researchers and drug development professionals.

Chemical Synthesis

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide can be achieved through several synthetic routes, primarily involving the formation of the amide bond between a piperazine derivative and an N-substituted phenylacetamide.

General Synthesis Pathway

A common approach involves the reaction of piperazine with a haloacetylated aromatic amine. This nucleophilic substitution reaction is a fundamental method for creating the core structure of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Caption: General synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol is a generalized procedure based on the synthesis of similar piperazine-based acetanilides.[6]

Materials:

-

p-Toluidine

-

Chloroacetyl chloride

-

Piperazine

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate

-

Solvents for recrystallization (e.g., Ethanol, Ethyl acetate)

Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

-

Dissolve p-toluidine in an anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, add a base such as triethylamine to neutralize the HCl formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(4-methylphenyl)acetamide.

-

Purify the crude product by recrystallization.

Step 2: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

-

Dissolve the purified 2-chloro-N-(4-methylphenyl)acetamide in a suitable solvent such as acetone or DMF.[7]

-

Add piperazine (in excess to minimize dialkylation) and a base like potassium carbonate to the solution.[7]

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.[7]

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and salts.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Alternative Catalytic Methods

Modern synthetic approaches offer more efficient and sustainable routes to N-aryl piperazine derivatives.

-

Palladium-catalyzed synthesis: This method typically employs a palladium precursor like Pd(OAc)2 with a phosphine ligand. The mechanism involves oxidative addition of an aryl halide to the palladium center, followed by nucleophilic attack of piperazine and reductive elimination to yield the product.

-

Zinc-catalyzed synthesis: Zinc-based catalysts provide a more cost-effective and environmentally friendly alternative to palladium. These reactions often proceed through the formation of amidine intermediates from nitriles and piperazines.

-

Ruthenium-catalyzed synthesis: Ruthenium catalysts can also be effective, particularly under oxidative conditions.

Potential Pharmacological Activities and Therapeutic Applications

While specific in-vivo and in-vitro data for N-(4-methylphenyl)-2-piperazin-1-ylacetamide are limited in publicly available literature, the pharmacological profile of its structural analogs provides valuable insights into its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity. The structural similarity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to known CNS-active agents suggests its potential in this area.

-

Anticonvulsant Properties: Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity in animal models.[5] Some of these compounds showed activity in the maximal electroshock (MES) seizure model, which is indicative of potential efficacy against generalized tonic-clonic seizures.[8]

-

Anxiolytic and Skeletal Muscle Relaxant Activity: A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides demonstrated anxiolytic and skeletal muscle relaxant properties in mice.[4] Molecular docking studies suggested that these compounds bind to the GABA-A receptor, a key target for anxiolytic drugs.[4]

-

Antipsychotic Properties: Compounds structurally related to N-(4-methylphenyl)-2-piperazin-1-ylacetamide have been investigated for their antipsychotic effects, which may be mediated through interactions with neurotransmitter systems in the brain.[1]

Neuroprotective Effects

The potential for neuroprotection is a significant area of interest for piperazine derivatives.

-

Protection against Amyloid-β Toxicity: Some piperazine derivatives have been shown to protect neuronal cells from the toxic effects of amyloid-β peptides, suggesting a potential therapeutic role in Alzheimer's disease.[1][9] For instance, (4-ethyl-piperaz-1-yl)-phenylmethanone displayed strong neuroprotective properties against Aβ1-42 and reversed Aβ1-42-induced ATP depletion in neuronal cells, pointing towards a mitochondrial site of action.[9]

-

Cholinesterase and BACE-1 Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) are key therapeutic strategies. Certain N-benzothiazolyl-piperazine acetamide derivatives have shown potent inhibitory activity against AChE and BACE-1.[10]

Caption: Potential neuroprotective mechanisms of piperazine acetamides.

Other Potential Applications

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated antimicrobial and antifungal properties.[11] For example, certain thiophene-piperazine acetamide derivatives exhibited significant activity against various bacterial and fungal strains.[11]

-

Antioxidant Activity: The same thiophene-piperazine acetamide derivatives also showed potent antioxidant activity in DPPH assays, with some compounds exhibiting free radical scavenging activity comparable to ascorbic acid.[11]

-

Enzyme Inhibition: Piperazine derivatives can act as enzyme inhibitors by forming noncovalent interactions within the active sites of enzymes like tyrosine kinases and proteases.[2]

-

Pharmacokinetic Modulation: Some piperazine derivatives have been shown to inhibit P-glycoprotein (P-gp), a transporter involved in drug efflux.[12] This suggests that N-(4-methylphenyl)-2-piperazin-1-ylacetamide could potentially be used to enhance the bioavailability of other drugs that are P-gp substrates.[12]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is not yet established, general trends can be inferred from related compounds. The nature and position of substituents on the phenyl ring and modifications to the piperazine ring can significantly influence biological activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group showed more potent anticonvulsant activity than their 3-chloroanilide counterparts.[5]

Future Research and Development

N-(4-methylphenyl)-2-piperazin-1-ylacetamide represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity across a range of biological targets is necessary to fully elucidate its pharmacological profile. This should include in-vitro and in-vivo studies to confirm the suggested neuroprotective, anticonvulsant, and antipsychotic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which N-(4-methylphenyl)-2-piperazin-1-ylacetamide exerts its biological effects is crucial for its further development. This could involve receptor binding assays, enzyme inhibition studies, and investigation of its effects on signaling pathways.

-

Lead Optimization: Should initial screenings prove promising, the synthesis and evaluation of a library of analogs will be essential to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is a prerequisite for any potential clinical development.

Conclusion

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a molecule of significant interest in medicinal chemistry. While direct biological data on this specific compound is currently limited, the well-documented activities of the broader class of piperazine-acetamide derivatives strongly suggest its potential as a lead compound for the development of new drugs, particularly for CNS disorders. Its straightforward synthesis and the versatility of the piperazine scaffold offer ample opportunities for structural modification and optimization. Further focused research is warranted to fully explore the therapeutic potential of this promising molecule.

References

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

International Journal for Innovative Research in Multidisciplinary Field. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Available at: [Link]

-

PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Available at: [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

-

Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Available at: [Link]

-

MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available at: [Link]

-

ScienceDirect. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

PubMed. (n.d.). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Available at: [Link]

- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

-

Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available at: [Link]

Sources

- 1. Buy N-(4-methylphenyl)-2-piperazin-1-ylacetamide | 89473-82-5 [smolecule.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Neuroprotective Properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Foreword: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge.[1][2] The complex pathophysiology of these disorders, often characterized by neuronal loss, oxidative stress, and neuroinflammation, necessitates the development of novel therapeutic strategies. The piperazine scaffold is a prevalent feature in many biologically active compounds, including several FDA-approved drugs, and has been a focal point in the quest for new neuroprotective agents.[3][4][5] This guide provides a comprehensive technical framework for the investigation of the neuroprotective potential of a specific piperazine-containing compound, N-(4-methylphenyl)-2-piperazin-1-ylacetamide. While direct evidence of its neuroprotective efficacy is emerging, its structural similarity to other neuroactive piperazine derivatives warrants a thorough investigation.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's mechanism of action and therapeutic potential.

Compound Profile: N-(4-methylphenyl)-2-piperazin-1-ylacetamide

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a chemical entity featuring a piperazine ring linked to a 4-methylphenyl group via an acetamide bridge.[3] The presence of the piperazine moiety is of particular interest, as this heterocycle is known to interact with various biological targets within the central nervous system.[3]

| Property | Value | Source |

| Molecular Formula | C13H19N3O | [3] |

| Molecular Weight | 233.32 g/mol | [3] |

| IUPAC Name | N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide | Smolecule |

Rationale for Neuroprotective Investigation

The rationale for investigating N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a potential neuroprotective agent is rooted in the established neuropharmacological activities of various piperazine derivatives. These activities include anticonvulsant effects, which may be linked to the modulation of voltage-gated sodium channels or NMDA receptors, and the ability to mitigate neurofibrillary degeneration and amyloid deposition in models of Alzheimer's disease.[5][6][9] Furthermore, some piperazine-based compounds have demonstrated the ability to protect neurons from amyloid-β induced toxicity in vitro.[7] Given these precedents, it is plausible that N-(4-methylphenyl)-2-piperazin-1-ylacetamide may exhibit similar neuroprotective properties.

Proposed Mechanisms of Neuroprotection

Based on the known activities of related compounds, we can hypothesize several potential neuroprotective mechanisms for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. A comprehensive investigation should aim to validate these proposed pathways.

Modulation of Neuroinflammation

Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. A potential mechanism of action for N-(4-methylphenyl)-2-piperazin-1-ylacetamide could be the attenuation of inflammatory signaling pathways in microglia and astrocytes.

Caption: Proposed anti-neuroinflammatory pathway.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major driver of neuronal damage. The piperazine moiety in some compounds has been associated with antioxidant properties.[10]

Caption: Proposed antioxidant and ROS scavenging pathway.

Experimental Workflows for Evaluation

A rigorous and systematic experimental approach is crucial to validate the hypothesized neuroprotective properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to assess the direct effects of the compound on neuronal cells.[11][12]

-

Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) of rodent embryos offer a physiologically relevant model.[13]

-

Immortalized Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cell lines are commonly used for initial screening due to their ease of culture and differentiation.[11]

To mimic neurodegenerative conditions, neuronal damage can be induced using various toxins:

-

Amyloid-β (Aβ) Oligomers: To model Alzheimer's disease pathology.[14]

-

6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease by inducing dopaminergic neuron-specific toxicity.

-

Glutamate: To induce excitotoxicity, a common mechanism of neuronal death.

-

Hydrogen Peroxide (H2O2): To induce oxidative stress.

-

Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Aβ Treatment: Add pre-aggregated Aβ1-42 oligomers (10 µM) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay. Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

| Treatment Group | Aβ (10 µM) | Compound (µM) | Expected Outcome (Cell Viability %) |

| Control | - | - | 100% |

| Aβ alone | + | - | ~50% |

| Compound 1 | + | 0.1 | Increase from Aβ alone |

| Compound 2 | + | 1 | Greater increase |

| Compound 3 | + | 10 | Potentially maximal protection |

In Vivo Neuroprotection Studies

In vivo models are essential to evaluate the compound's efficacy in a complex biological system, considering factors like bioavailability and blood-brain barrier penetration.[2][15][16]

-

Rodent Models: Mice and rats are commonly used.[1] Transgenic models expressing human disease-related genes (e.g., 5xFAD mice for Alzheimer's) or toxin-induced models (e.g., MPTP-induced Parkinson's model) are valuable.[4]

-

Alternative Models: Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) can be used for rapid, high-throughput screening of neuroprotective compounds.[17]

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

-

Compound Administration: Administer N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 10, 20, 50 mg/kg) via oral gavage or intraperitoneal injection daily for 14 days.

-

MPTP Induction: On day 8, administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.

-

Behavioral Assessment: Conduct behavioral tests such as the rotarod and pole test on day 14 to assess motor coordination.

-

Neurochemical Analysis: On day 15, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Caption: Workflow for in vivo neuroprotection assessment.

Data Interpretation and Future Directions

Positive results from these initial studies, such as a dose-dependent increase in cell viability in vitro and improved motor function and neuronal survival in vivo, would provide strong evidence for the neuroprotective potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Future research should focus on:

-

Elucidating the precise molecular targets through techniques like affinity chromatography and proteomics.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluation in a broader range of neurodegenerative disease models.

-

Lead optimization through medicinal chemistry to enhance potency and reduce potential off-target effects.

Conclusion

While further research is required, the structural characteristics of N-(4-methylphenyl)-2-piperazin-1-ylacetamide make it a compelling candidate for investigation as a novel neuroprotective agent. The comprehensive experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its therapeutic potential. The insights gained from such studies will be invaluable in the ongoing effort to develop effective treatments for debilitating neurodegenerative diseases.

References

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

-

NIH. (n.d.). Animal Models of Neurodegenerative Diseases. [Link]

-

NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. [Link]

-

MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]

-

NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. [Link]

-

Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

-

PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

-

ACS Omega. (n.d.). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. [Link]

-

PubMed Central. (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

-

Johns Hopkins University. (2018). Animal models of neurodegenerative diseases. [Link]

-

PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. [Link]

Sources

- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Buy N-(4-methylphenyl)-2-piperazin-1-ylacetamide | 89473-82-5 [smolecule.com]

- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 12. emulatebio.com [emulatebio.com]

- 13. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 16. invivobiosystems.com [invivobiosystems.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Antipsychotic Potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical challenge in modern psychopharmacology. The piperazine scaffold is a well-established pharmacophore present in numerous approved antipsychotic drugs, valued for its ability to interact with key monoamine receptors.[1][2][3] This guide focuses on N-(4-methylphenyl)-2-piperazin-1-ylacetamide (CAS: 89473-82-5), a piperazine-acetamide derivative with a molecular formula of C₁₃H₁₉N₃O and a molecular weight of approximately 233.32 g/mol .[4] While specific antipsychotic data for this compound is not yet publicly available, its structural similarity to known antipsychotics suggests significant therapeutic potential.[2][4] This document provides a comprehensive framework for the systematic evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, from chemical synthesis and characterization to a tiered preclinical screening cascade designed to rigorously assess its antipsychotic profile. We present detailed experimental protocols, a hypothesized mechanism of action, and a roadmap for future development, providing researchers with the necessary tools to investigate this promising compound.

Introduction: The Rationale for Investigating N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions affecting millions worldwide.[2] Current treatments, primarily typical and atypical antipsychotics, often have significant side effects, including extrapyramidal symptoms, metabolic disturbances, and cognitive impairment.[2] This clinical reality drives the search for novel chemical entities with improved therapeutic profiles.

The piperazine ring is a privileged scaffold in CNS drug discovery due to its structural rigidity, basicity, and ability to form hydrogen bonds, which facilitate interactions with key G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[3] Many successful antipsychotics, such as aripiprazole and olanzapine, feature a piperazine moiety, which is often crucial for their activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors—the primary targets for antipsychotic efficacy.[2]

N-(4-methylphenyl)-2-piperazin-1-ylacetamide incorporates this key piperazine core, linked via an acetamide bridge to a 4-methylphenyl group. This specific substitution pattern presents an intriguing candidate for investigation.[4] The tolyl group may influence lipophilicity and aromatic interactions within receptor binding pockets, while the acetamide linker provides a specific spatial orientation and potential for hydrogen bonding. This guide outlines a logical, resource-efficient pathway to validate the hypothesis that N-(4-methylphenyl)-2-piperazin-1-ylacetamide possesses antipsychotic properties worthy of further development.

Chemical Profile and Synthesis

A robust and scalable synthetic route is the foundation of any drug discovery program. The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide can be reliably achieved via nucleophilic substitution.

Proposed Synthetic Protocol

The most direct route involves the reaction of N-(4-methylphenyl)-2-chloroacetamide with piperazine. A key challenge in this synthesis is preventing the dialkylation of piperazine, which leads to the formation of N,N'-bis-alkylated byproducts.[4] Using a significant molar excess of piperazine is a critical strategy to favor the desired mono-substituted product.

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as acetonitrile (250 mL).

-

Addition of Reagent: To this stirring solution, add N-(4-methylphenyl)-2-chloroacetamide (1.0 equivalent) portion-wise over 30 minutes at room temperature. The chloroacetamide precursor is readily synthesized from 4-methylaniline and chloroacetyl chloride.

-

Reaction Progression: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove piperazine hydrochloride salts. Evaporate the solvent from the filtrate under reduced pressure to yield a crude residue.

-

Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel with a gradient elution system (e.g., 0-10% methanol in dichloromethane) to obtain high-purity N-(4-methylphenyl)-2-piperazin-1-ylacetamide.[4]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Proposed Pharmacological Screening Cascade

To systematically evaluate the antipsychotic potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, a tiered screening approach is recommended. This cascade prioritizes cost-effective, high-throughput assays first, reserving more complex and resource-intensive in vivo models for compounds that meet predefined activity criteria.

Tier 1: In Vitro Receptor Binding Profile

Causality: The primary mechanism of most antipsychotic drugs involves interaction with dopamine and serotonin receptors.[2] Therefore, the initial step is to determine if the compound binds to these key targets. Radioligand binding assays are a rapid and robust method to quantify the affinity of a compound for a wide range of receptors.

Protocol: Radioligand Binding Assay

-

Target Selection: A panel of receptors relevant to antipsychotic activity and potential side effects should be screened. Primary targets include Dopamine D₂, Serotonin 5-HT₂ₐ, and 5-HT₁ₐ. Secondary/exploratory targets include other dopamine and serotonin receptor subtypes, as well as adrenergic, muscarinic, and histaminergic receptors.

-

Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptor of interest.

-

Assay Conditions: Incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of the test compound (N-(4-methylphenyl)-2-piperazin-1-ylacetamide).

-

Incubation & Detection: After reaching equilibrium, separate the bound and free radioligand by rapid filtration. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression (Cheng-Prusoff equation).

Hypothetical Data Presentation:

| Receptor Target | Radioligand | Hypothetical Kᵢ (nM) for N-(4-methylphenyl)-2-piperazin-1-ylacetamide | Reference Compound (Haloperidol) Kᵢ (nM) |

| Dopamine D₂ | [³H]-Spiperone | 15 | 1.2 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 8 | 2.5 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 50 | >1000 |

| Histamine H₁ | [³H]-Pyrilamine | 250 | 20 |

| Adrenergic α₁ | [³H]-Prazosin | 120 | 5 |

Tier 2: In Vitro Functional Activity

Causality: Binding affinity (Ki) does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are essential to determine the compound's intrinsic activity, which is critical for its therapeutic effect. For antipsychotic potential, antagonism at D₂ and 5-HT₂ₐ receptors is the most desired profile.

Protocol: cAMP-based Functional Assay for D₂ Receptor

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the human D₂ receptor, which couples to the Gαi protein, inhibiting adenylyl cyclase.

-

Assay Principle: Stimulate the cells with a D₂ receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator). This will result in a measurable decrease in intracellular cyclic AMP (cAMP) levels.

-

Procedure: Treat the cells with varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide before adding the agonist.

-

Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP. Plot the concentration-response curve to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).